molecular formula C17H14FNO3S B2910820 3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one CAS No. 899215-10-2

3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one

Cat. No.: B2910820
CAS No.: 899215-10-2
M. Wt: 331.36
InChI Key: SCRLIEYGKWGNLC-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a synthetic small molecule characterized by a dihydroquinolin-4-one core substituted with a 4-fluorobenzenesulfonyl group at position 3 and methyl groups at positions 1 and 4. The methyl groups at positions 1 and 6 contribute to steric stabilization, which may influence conformational flexibility and intermolecular interactions .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3S/c1-11-3-8-15-14(9-11)17(20)16(10-19(15)2)23(21,22)13-6-4-12(18)5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRLIEYGKWGNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorobenzenesulfonyl chloride from 4-fluorobenzenesulfonic acid and thionyl chloride.

    Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.

    Sulfonylation: The final step involves the sulfonylation of the quinoline core with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group enhances the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Sulfonyl Groups

The sulfonyl group is a critical pharmacophore in this compound class. Evidence from synthetic routes (Table 1) highlights how substitutions on the benzenesulfonyl moiety alter physicochemical and biological properties:

Compound Sulfonyl Group Key Properties/Effects Reference
Target Compound 4-Fluorobenzenesulfonyl Electron-withdrawing fluorine enhances stability and may improve binding to hydrophobic enzyme pockets. Methyl groups reduce solubility in polar solvents .
3-(2-Bromobenzenesulfonyl) 2-Bromobenzenesulfonyl Bromine’s bulkiness increases steric hindrance, potentially reducing binding efficiency. Higher molecular weight may lower bioavailability .
3-(3,5-Difluorobenzenesulfonyl) 3,5-Difluorobenzenesulfonyl Increased fluorine content amplifies electron-withdrawing effects but may raise lipophilicity beyond optimal ranges for oral absorption .
3-(4-Methoxybenzenesulfonyl) 4-Methoxybenzenesulfonyl Methoxy’s electron-donating nature reduces electrophilicity, potentially diminishing target interaction. Improved solubility due to polar methoxy group .

Key Insight : The 4-fluorobenzenesulfonyl group balances electronic and steric effects, making the target compound more metabolically stable than brominated analogs and more reactive than methoxy-substituted derivatives .

Substituent Effects on the Quinolinone Core

Modifications to the dihydroquinolin-4-one core significantly impact bioactivity. Comparisons with analogs from (Table 2) demonstrate:

Compound (Example) Core Substituents Molecular Weight Key Observations Reference
Target Compound 1,6-Dimethyl 345.35 g/mol Methyl groups enhance rigidity, potentially improving selectivity for planar binding sites (e.g., enzyme active sites) .
3-(Naphthalene-1-carbonyl)-1-butyl (80) 1-Butyl, 3-naphthoyl 356.42 g/mol Naphthoyl increases aromatic stacking potential but reduces solubility. Butyl chain adds moderate lipophilicity .
3-(4-Methoxybenzoyl)-1-pentyl (94) 1-Pentyl, 4-methoxybenzoyl 350.43 g/mol Methoxybenzoyl improves solubility; pentyl chain enhances membrane permeability but may increase off-target binding .

Key Insight : The 1,6-dimethyl configuration in the target compound optimizes steric and electronic profiles for target engagement compared to bulkier naphthoyl or flexible alkyl-chain analogs .

Influence of Alkyl Chain Length and Aroyl Modifications

Alkyl chain length and aroyl substituents directly affect pharmacokinetics. Data from (Table 3) illustrates these trends:

Compound Pair Alkyl Chain/Aroyl Group LogP (Estimated) Bioactivity Trend
80 (butyl) vs. 81 (pentyl) Butyl vs. pentyl 3.8 vs. 4.2 Longer chains (pentyl) increase logP, enhancing tissue penetration but risking higher toxicity .
93 (4-methoxybenzoyl) vs. 94 (same aroyl, pentyl) Butyl vs. pentyl 3.5 vs. 3.9 Pentyl chain improves bioavailability but reduces aqueous solubility .

Key Insight : The target compound’s methyl groups avoid excessive lipophilicity associated with longer alkyl chains, striking a balance between solubility and membrane permeability .

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